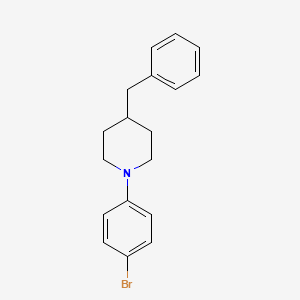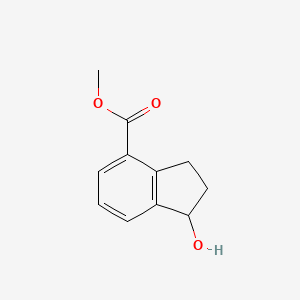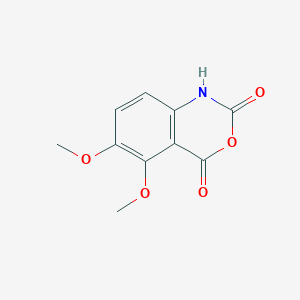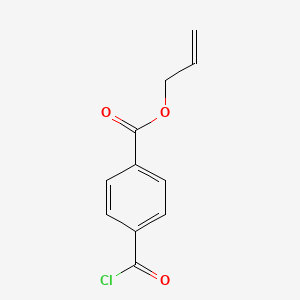
(5-((4-nitro-2H-1,2,3-triazol-2-yl)methyl)furan-2-yl)methanol
Descripción general
Descripción
(5-((4-nitro-2H-1,2,3-triazol-2-yl)methyl)furan-2-yl)methanol is a compound that features a unique combination of a nitrotriazole and a furan ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of both nitro and triazole groups suggests that it may possess interesting energetic properties, making it a candidate for further research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-((4-nitro-2H-1,2,3-triazol-2-yl)methyl)furan-2-yl)methanol typically involves the formation of the triazole ring followed by its attachment to the furan ring. One common method involves the cyclization of a suitable precursor containing azide and alkyne groups to form the triazole ring. This is followed by nitration to introduce the nitro group. The final step involves the attachment of the triazole ring to the furan ring through a methylene bridge.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process would also need to be scalable to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
(5-((4-nitro-2H-1,2,3-triazol-2-yl)methyl)furan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired functional group to be introduced.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Potential use as a probe or marker due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials with specific energetic properties.
Mecanismo De Acción
The mechanism of action of (5-((4-nitro-2H-1,2,3-triazol-2-yl)methyl)furan-2-yl)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may play a role in redox reactions, while the triazole ring could interact with biological macromolecules, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
3-Nitro-1,2,4-triazol-5-one (NTO): Known for its energetic properties and used as a less sensitive explosive.
5-Nitro-1,2,4-triazole-3-one: Another compound with similar energetic properties.
4-Nitro-5-(1,2,4-triazol-3-yl)-2H-1,2,3-triazole: A compound with a similar triazole structure.
Uniqueness
(5-((4-nitro-2H-1,2,3-triazol-2-yl)methyl)furan-2-yl)methanol is unique due to the combination of a nitrotriazole and a furan ring, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C8H8N4O4 |
|---|---|
Peso molecular |
224.17 g/mol |
Nombre IUPAC |
[5-[(4-nitrotriazol-2-yl)methyl]furan-2-yl]methanol |
InChI |
InChI=1S/C8H8N4O4/c13-5-7-2-1-6(16-7)4-11-9-3-8(10-11)12(14)15/h1-3,13H,4-5H2 |
Clave InChI |
YLSLARNOWTXPDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)CO)CN2N=CC(=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3-Bromo-phenyl)-1H-imidazol-4-yl]-phenyl-methanone](/img/structure/B8324001.png)
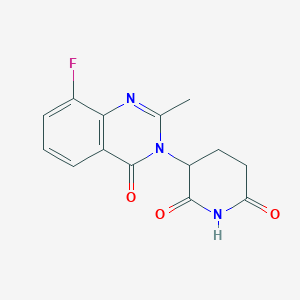
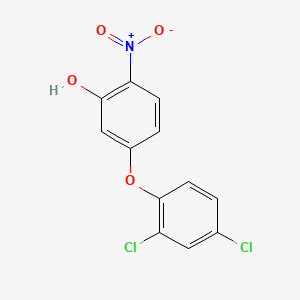
![2-[p-(2-Thenoyl)phenyl]acetic acid](/img/structure/B8324020.png)
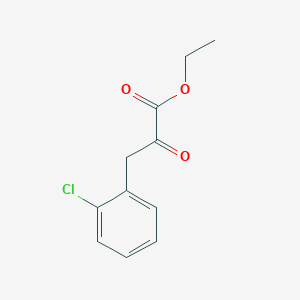
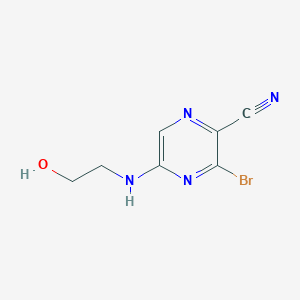
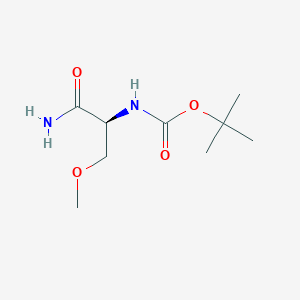
![3-[(2-Methyl-1-pyrrolidinyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B8324046.png)
